molecular formula C11H13F2NO4S2 B13729357 ((2,6-Difluorophenyl)sulfonyl)methionine

((2,6-Difluorophenyl)sulfonyl)methionine

Cat. No.: B13729357
M. Wt: 325.4 g/mol
InChI Key: PUYUTGQOTMKJSA-UHFFFAOYSA-N
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Description

((2,6-Difluorophenyl)sulfonyl)methionine is a synthetic organosulfur compound combining a methionine backbone with a 2,6-difluorophenyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Difluorophenyl)sulfonyl)methionine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Preparation of 2,6-difluorobenzenesulfonyl chloride: This is achieved by reacting 2,6-difluorobenzene with chlorosulfonic acid.

    Reaction with methionine: The 2,6-difluorobenzenesulfonyl chloride is then reacted with methionine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The key steps include:

  • Large-scale preparation of 2,6-difluorobenzenesulfonyl chloride.
  • Efficient reaction with methionine under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research has indicated that compounds containing sulfur, such as ((2,6-Difluorophenyl)sulfonyl)methionine, may play a role in cancer treatment. Methionine restriction has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. A study demonstrated that methionine restriction negatively impacted T cell abundance and antitumor immunity, suggesting that sulfur-containing compounds could modulate immune responses against tumors .

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It is hypothesized that methionine derivatives could mitigate neuroinflammation and oxidative stress in neurodegenerative diseases. For instance, a multitarget approach involving methionine derivatives is being explored for their potential to protect against amyloid-beta-induced memory decline in Alzheimer's disease models .

Biochemical Applications

2.1 Sulfur Donor Activity
this compound acts as a sulfur donor in various biochemical pathways. It is involved in the synthesis of cysteine and homocysteine through transsulfuration pathways, which are critical for maintaining cellular redox balance and synthesizing important biomolecules . This property is particularly relevant in studies focusing on metabolic disorders and the regulation of sulfur amino acids.

2.2 Role in Immune Modulation
The compound's ability to influence immune responses is significant. By modulating the levels of hydrogen sulfide produced by gut microbiota, this compound may enhance or suppress immune cell activation, thereby impacting overall immune function . This modulation can be crucial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Data Tables

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryAnticancer researchMethionine restriction enhances immunotherapy efficacy
NeuroprotectionAlzheimer's disease modelsPotential to mitigate amyloid-beta-induced memory decline
Biochemical ApplicationsSulfur donor activityInvolved in cysteine and homocysteine synthesis
Immune ModulationGut microbiota interactionInfluences immune cell activation through hydrogen sulfide modulation

Case Studies

4.1 Cancer Research Study
In a preclinical study involving immunocompetent mice, researchers found that methionine restriction reduced tumor growth but also decreased T cell abundance, leading to impaired tumor response to immunotherapy. Supplementation with hydrogen sulfide donors restored T cell function and improved antitumor immunity .

4.2 Neurodegenerative Disease Model
A study focused on the effects of methionine derivatives on neuroinflammation showed promising results in reducing oxidative stress markers and improving cognitive functions in animal models of Alzheimer's disease. The compound's ability to reduce inflammation suggests potential therapeutic avenues for neuroprotective strategies .

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

  • Diphenylamine Derivatives (e.g., Tofenamic Acid): Diphenylamines share aryl-sulfonyl motifs but lack methionine linkages. The 2,6-difluoro substitution in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like tofenamic acid .
  • Ranitidine-Related Compounds: While ranitidine derivatives (e.g., Related Compound B) feature sulfonyl groups, their thioether and furanyl substituents differ significantly.

Sulfonyl-Containing Agrochemicals

Sulfonylurea herbicides (e.g., Metsulfuron Methyl, Triflusulfuron Methyl):

Compound Core Structure Key Substituents Application
Target Compound Methionine + 2,6-difluorophenyl -SO₂-, -F (ortho positions) Not specified
Metsulfuron Methyl Triazine + sulfonylurea -OCH₃, -CH₃ ALS inhibitor (herbicide)
Triflusulfuron Methyl Triazine + trifluoroethoxy -CF₃CH₂O- Herbicide

The target compound’s sulfonyl group is directly bonded to methionine, contrasting with sulfonylureas’ triazine linkages. Fluorination may reduce hydrolytic degradation compared to methoxy or trifluoroethoxy groups in herbicides .

Sulfone-Based Industrial Compounds

  • Diphenyl Sulfone: A simple sulfone with two phenyl groups, used as a high-temperature solvent.

Key Research Findings and Hypotheses

  • Fluorine Effects : Ortho-fluorine substituents may sterically hinder enzymatic degradation while enhancing binding to hydrophobic pockets in proteins, a feature observed in fluorinated pharmaceuticals .
  • Sulfonyl-Methionine Linkage: Unique among sulfonylureas and diphenylamines, this linkage could enable prodrug mechanisms or mimic natural amino acid substrates, as seen in methionine-derived enzyme inhibitors.
  • Stability and Reactivity : The sulfonyl group’s electron-withdrawing nature may stabilize the compound against nucleophilic attack, though direct data on hydrolysis or photodegradation are lacking .

Data Table: Comparative Properties

Property ((2,6-Difluorophenyl)sulfonyl)methionine Tofenamic Acid Metsulfuron Methyl Diphenyl Sulfone
Molecular Weight (g/mol) ~285 (estimated) 263.3 381.4 218.3
Key Functional Groups -SO₂-, -F, methionine -CO₂H, -NH- -SO₂NHCONH-, triazine -SO₂-
Solubility (Predicted) Moderate (polar solvents) Low (lipophilic) Low (aqueous) Low (non-polar)
Bioactivity Hypothesis Enzyme inhibition/metabolic disruption COX inhibition ALS inhibition Solvent/Stabilizer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((2,6-Difluorophenyl)sulfonyl)methionine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzenesulfonyl chloride with methionine under basic conditions. A recommended approach is to use triethylamine (TEA) as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of methionine to sulfonyl chloride) and gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can achieve >85% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish sulfonyl (-SO₂-) and methionine moieties. The aromatic protons of the 2,6-difluorophenyl group appear as a triplet (J = 8.2 Hz) in CDCl₃ .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z ~318.04 (C₁₁H₁₂F₂NO₄S²⁺).
  • Computational : Apply density-functional theory (DFT) with gradient-corrected functionals (e.g., B88-P86) to model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Q. What are the key stability and solubility considerations for handling this compound in aqueous and organic media?

  • Methodological Answer :

  • Stability : The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Store under inert gas (N₂/Ar) at -20°C. Degradation products can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (∼10 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What strategies are employed to analyze the metabolic stability and in vivo pharmacokinetics of this compound in preclinical models?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Pharmacokinetics : Administer intravenously (1 mg/kg) to rodents. Collect plasma samples at intervals (0.5–24 h). Use non-compartmental analysis (WinNonlin) to determine AUC, Cₘₐₓ, and volume of distribution (Vd). Bile-duct cannulation studies assess enterohepatic recirculation .

Q. How do structural modifications at the sulfonyl-methionine junction influence the compound's bioactivity and target selectivity?

  • Methodological Answer :

  • Modification Strategies :
  • Replace methionine with non-natural amino acids (e.g., homocysteine) to alter steric bulk.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonyl group electrophilicity.
  • Bioactivity Assays : Test derivatives against cancer cell lines (HeLa, MCF-7) using MTT assays. Compare IC₅₀ values (see example table below) to establish structure-activity relationships (SAR) .
DerivativeHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Selectivity Index (HeLa/MCF-7)
Parent Compound0.500.651.30
-CF₃ Substituent0.280.411.46
Homocysteine Analog1.201.801.50

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

Properties

Molecular Formula

C11H13F2NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H13F2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

PUYUTGQOTMKJSA-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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